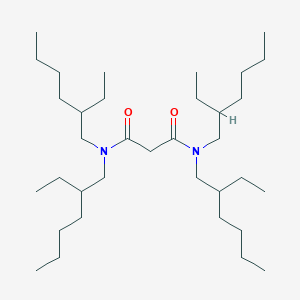
N~1~,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide: is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two amide groups attached to a central propane backbone, with each amide group further substituted with two 2-ethylhexyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide typically involves the reaction of propanediamine with 2-ethylhexyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
- Dissolution of propanediamine in an appropriate solvent such as dichloromethane.
- Addition of 2-ethylhexyl isocyanate dropwise to the solution while maintaining a low temperature.
- Stirring the reaction mixture for several hours to ensure complete conversion.
- Purification of the product using techniques such as column chromatography.
Industrial Production Methods: In an industrial setting, the production of N1,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide may involve large-scale reactors and automated systems to control the reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to obtain high-purity products.
化学反応の分析
Types of Reactions: N1,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions replace the 2-ethylhexyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Hydroxyl-substituted derivatives.
科学的研究の応用
N~1~,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions
Biology: The compound can be used as a model molecule to study the interactions between amides and biological macromolecules such as proteins and nucleic acids.
Medicine: Research is being conducted to explore its potential as a drug delivery agent due to its ability to form stable complexes with therapeutic molecules.
Industry: It is used as a plasticizer in the production of polymers and as a stabilizer in the formulation of lubricants and coatings.
作用機序
The mechanism of action of N1,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with metal ions, forming stable coordination complexes. These complexes can act as catalysts in various chemical reactions.
Pathways Involved: In biological systems, the compound can interact with proteins and enzymes, potentially affecting their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways.
類似化合物との比較
N~1~,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness:
- The presence of the propanediamide backbone in N1,N~1~,N~3~,N~3~-Tetrakis(2-ethylhexyl)propanediamide provides it with distinct chemical and physical properties compared to its analogs with longer carbon chains. This structural difference can influence its reactivity, solubility, and interaction with other molecules.
特性
CAS番号 |
823807-37-0 |
|---|---|
分子式 |
C35H70N2O2 |
分子量 |
550.9 g/mol |
IUPAC名 |
N,N,N',N'-tetrakis(2-ethylhexyl)propanediamide |
InChI |
InChI=1S/C35H70N2O2/c1-9-17-21-30(13-5)26-36(27-31(14-6)22-18-10-2)34(38)25-35(39)37(28-32(15-7)23-19-11-3)29-33(16-8)24-20-12-4/h30-33H,9-29H2,1-8H3 |
InChIキー |
DHZUEZRUZHEPGE-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C(=O)CC(=O)N(CC(CC)CCCC)CC(CC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


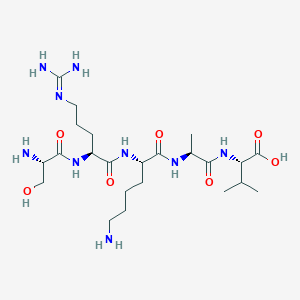
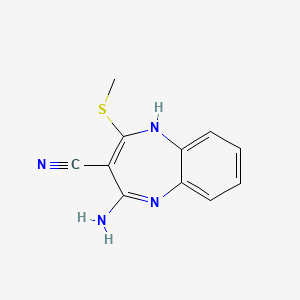
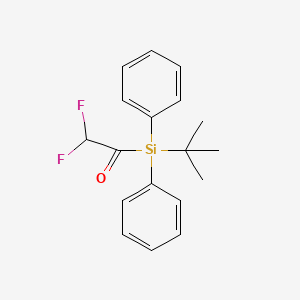
![2-[(2-{[4-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14223602.png)
![(1R,2R,5R,6R)-9-Oxabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B14223603.png)
![N,N'-[4,5-Dichloro-3-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B14223605.png)
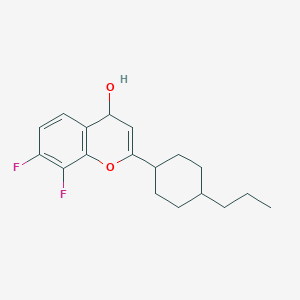
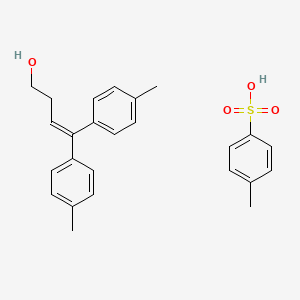

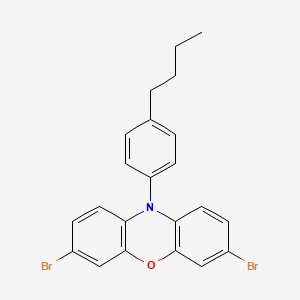
![2-(1,3-Dihydro-2H-isoindol-2-yl)-1-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B14223637.png)

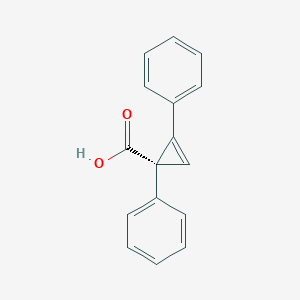
silane](/img/structure/B14223663.png)
